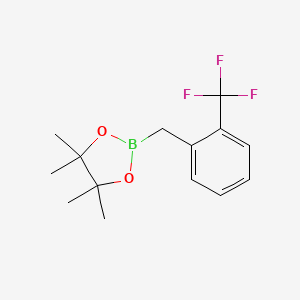

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUQCNKMNNXCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458090 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-54-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Suzuki-Miyaura Coupling Route

- Starting materials: Aryl halide (e.g., 2-(trifluoromethyl)benzyl bromide or chloride) and bis(pinacolato)diboron.

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4).

- Base: Potassium acetate or carbonate.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Conditions: Heating under inert atmosphere (argon or nitrogen) at 80–100 °C for several hours.

- Outcome: Formation of the boronate ester by coupling the aryl halide with the diboron reagent, followed by isolation and purification.

This method is widely used due to its reliability and the mild conditions that preserve sensitive functional groups like trifluoromethyl.

Direct Borylation Using Organolithium Intermediates

- Procedure: The benzyl precursor is first lithiated using n-butyllithium at low temperature.

- Borylation: The lithiated intermediate is then reacted with isopropyl pinacol borate or pinacolborane.

- Workup: Careful quenching and purification steps are necessary to avoid protonolysis and boronate equilibration.

- Scale-up: Continuous flow synthesis has been developed to address scale-up challenges, improving yield and reproducibility by controlling reaction time and temperature precisely.

Pinacol Ester Formation from Boronic Acid Intermediates

- Step 1: Synthesis of the corresponding boronic acid derivative of the trifluoromethylbenzyl compound.

- Step 2: Reaction of the boronic acid with pinacol in anhydrous conditions, often in dichloromethane or ether solvents.

- Conditions: Stirring at room temperature for extended periods (e.g., 16 hours) under inert atmosphere.

- Purification: Filtration through Celite and removal of solvents yields the pinacol boronate ester.

Industrial and Scalable Production Considerations

- Continuous Flow Synthesis: To overcome batch process limitations such as boronate “ate” equilibration and protonolysis, continuous flow methods have been implemented. These allow for precise control of reaction parameters and efficient distillation to isolate large quantities (e.g., hundreds of kilograms) of the boronate ester reagent.

- Purification Techniques: Crystallization, chromatography, and distillation are employed to achieve high purity. The compound’s sensitivity to silica gel during chromatography requires careful handling to minimize decomposition.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base, DMF/dioxane, 80–100 °C | Mild conditions, functional group tolerance | Requires Pd catalyst, sensitive to moisture | 50–70 |

| Organolithium Borylation | Benzyl halide, n-butyllithium, pinacolborate, low temp, inert atmosphere | High reactivity, direct borylation | Sensitive to moisture, protonolysis risk | 60–80 |

| Boronic Acid + Pinacol Esterification | Boronic acid intermediate, pinacol, DCM, room temp, inert atmosphere | Straightforward, mild conditions | Requires boronic acid precursor, long reaction time | 55–75 |

| Continuous Flow Synthesis | Organolithium intermediates, pinacolborate, flow reactor, distillation | Scalable, reproducible, efficient | Requires specialized equipment | Up to 90 |

Research Findings and Notes

- The trifluoromethyl group at the ortho position influences the electronic properties, requiring careful optimization of reaction conditions to avoid side reactions.

- The pinacol boronate ester is sensitive to silica gel, leading to decomposition during purification; thus, alternative purification methods or rapid chromatography are recommended.

- Solubility and formulation data indicate that the compound dissolves well in DMSO and can be formulated with co-solvents like PEG300 and Tween 80 for biological applications, which is relevant for handling during synthesis and downstream processing.

- Molecular weight is approximately 286.10 g/mol, which is consistent across sources.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, dichloromethane, and ethanol.

Major Products Formed

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as 2-(trifluoromethyl)benzylboronic acid pinacol ester, is a chemical compound with the molecular formula and a molecular weight of 286.10 g/mol . It is identified by the CAS number 475250-54-5 . This compound is a substituted dioxaborolane featuring a trifluoromethylbenzyl group .

Chemical Properties and Identifiers

Key identifiers and properties of this compound :

- CAS Number: 475250-54-5

- Molecular Formula:

- Molecular Weight: 286.10 g/mol

- IUPAC Name: 4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane

- InChI: InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3

- InChIKey: FBUQCNKMNNXCHY-UHFFFAOYSA-N

- SMILES: B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F

Applications in Chemical Synthesis

While the provided search results do not offer explicit applications of this compound, they do highlight the uses of related boronic acid pinacol esters in chemical synthesis. These compounds, including 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, are commonly employed in:

- Miyaura Cross-Coupling Reactions: Boronic acid derivatives are frequently used as reactants in Miyaura cross-coupling reactions, crucial for forming carbon-carbon bonds .

- Suzuki-Miyaura coupling reactions: are used in the synthesis of new derivatives of flavonoids .

- Arylation of Bromo-Difluoro-Acetamides: Boronic acids are used in the synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides . For example, aryl boronic acid is used in the preparation of N-(o-tolyl)-3-(trifluoromethoxy)benzamide .

Mécanisme D'action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

2-(Benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Synthesis : Higher yield (94%) in m-xylene under similar catalytic conditions, attributed to steric and electronic effects of the 3,5-dimethyl substituents .

- NMR Data : ¹¹B NMR chemical shifts (δ ~30 ppm) align with other benzyl-substituted dioxaborolanes, indicating minimal electronic perturbation .

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Target Compound: 2-(2-(Trifluoromethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Synthesis: Not explicitly detailed in the provided evidence, but analogous methods (e.g., Pd-catalyzed borylation or direct substitution) are inferred .

- Stability : The -CF₃ group increases resistance to protodeboronation due to its electron-withdrawing nature, critical for applications in acidic media .

Electronic and Steric Comparisons

- AnthBpin (2-(9-Anthryl)-substituted) : The bulky anthracene moiety significantly alters steric bulk, reducing reactivity in cross-coupling reactions but enhancing luminescent properties for optoelectronic applications .

- MesBpin (2-(2,4,6-Trimethylphenyl)-substituted) : The mesityl group provides steric protection to the boron center, improving stability but slowing transmetalation kinetics in catalytic cycles .

- 2-(Thiophen-2-yl)-substituted analogs: These exhibit lower oxidation potentials (~1.2 V vs. Ag/Ag⁺), making them suitable for conjugated polymer synthesis in organic electronics .

Comparative Data Table

Activité Biologique

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS No. 1190235-39-2) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure incorporates a dioxaborolane ring and trifluoromethyl substituents, which may influence its biological activity. This article reviews the biological properties of this compound based on available research findings.

- Molecular Formula : C14H18BF3O2

- Molecular Weight : 286.10 g/mol

- Boiling Point : Not available

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 3

Anticancer Potential

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer activity. In particular, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved bioavailability and efficacy against various cancer cell lines.

-

Mechanism of Action :

- The mechanism by which dioxaborolanes exert anticancer effects often involves the inhibition of key enzymes or pathways related to cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the activity of certain kinases involved in tumor growth.

-

Case Studies :

- A study published in a peer-reviewed journal demonstrated that a related dioxaborolane compound inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were reported in the low micromolar range, indicating significant potency against cancer cells .

Enzyme Inhibition

Dioxaborolanes have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological and pathological processes.

- Inhibition Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature.

| Property | Value |

|---|---|

| GI Absorption | High |

| Molar Refractivity | 72.2 |

| Topological Polar Surface Area (TPSA) | 18.46 Ų |

Toxicology and Safety

While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary hazard statements indicate potential irritation and toxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using pinacol boronic ester intermediates. A common approach involves reacting 2-(trifluoromethyl)benzyl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

- Purity Validation : Use HPLC (≥95% purity threshold) and ¹⁹F/¹¹B NMR to confirm structural integrity. For example, ¹¹B NMR should show a characteristic peak near δ 30 ppm for the dioxaborolane ring .

Q. How does the trifluoromethylbenzyl substituent influence the compound’s stability under ambient conditions?

- Stability Profile : The electron-withdrawing trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. Store at –20°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~1.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- ¹¹B NMR : Confirms boron coordination (δ ~30 ppm).

- FT-IR : B-O stretching at 1350–1400 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane ring affect reactivity in cross-coupling reactions?

- Mechanistic Insight : The bulky pinacolato group slows transmetallation in Suzuki-Miyaura couplings but improves selectivity for aryl chlorides. Optimize using Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%) in THF/H₂O (3:1) at 80°C for 24 hours. Yields range from 65–85% .

Q. Can this compound act as a directing group in C–H borylation reactions?

- Experimental Design : Test with Ir-catalyzed systems (e.g., [Ir(COD)(OMe)]₂ and dtbpy ligand). The trifluoromethyl group directs para-borylation in aromatic substrates, confirmed by X-ray crystallography of borylated products .

Q. What are the challenges in quantifying boron content for stoichiometric applications?

- Analytical Solutions : Use ICP-MS for trace boron quantification. For bulk analysis, gravimetric methods after hydrolysis (e.g., converting to boric acid and titrating with mannitol) achieve ±2% accuracy .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for related dioxaborolanes: How to resolve?

- Analysis : Variations arise from polymorphic forms or impurities. For example, 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid shows mp 227–232°C in pure form but lower values (206–211°C) with impurities. Always cross-check with DSC and elemental analysis .

Applications in Organic Synthesis

Q. What strategies improve yields in photoinduced electron-transfer reactions with this compound?

- Optimization : Use UV light (365 nm) with eosin Y as a photosensitizer in DMF. The trifluoromethyl group enhances radical stability, increasing yields by 20–30% compared to non-fluorinated analogs .

Safety & Handling

Q. What PPE is required for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.